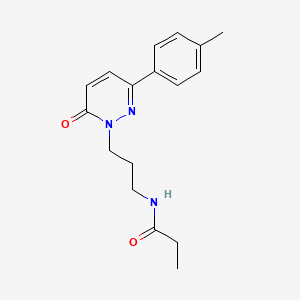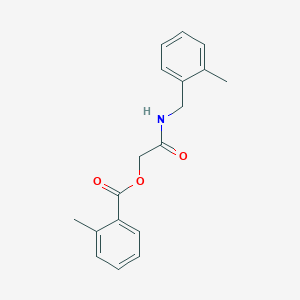![molecular formula C24H25N3O4S2 B2976799 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide CAS No. 877656-04-7](/img/structure/B2976799.png)
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolines and their derivatives, which have been the focus of much interest due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves various cyclization processes or domino reactions . The yield of the synthesis process was reported to be 71% with a melting point of 287–288 °C .Molecular Structure Analysis
The molecular structure of this compound is complex, with a nitrogen-based hetero-aromatic ring structure that is a remarkable scaffold for the synthesis and development of many new promising drugs . The crystal structure of a similar compound was established by a single-crystal X-ray diffraction .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of compounds structurally related to 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide involves complex chemical reactions aiming at creating derivatives with potential biological activities. For instance, the synthesis and evaluation of related thieno[2,3-d]pyrimidin-4-ones, as well as their derivatives, have been explored for central nervous system depressant activity, demonstrating the compound's relevance in pharmacological research (Manjunath et al., 1997). Additionally, studies on the synthesis of similar compounds have revealed insights into the chemical structures and the potential for synthesizing various analogues for further biological evaluation (Elmuradov et al., 2011).
Antimicrobial Activity
Research into the antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, highlights the potential of these compounds in developing new antimicrobial agents. This study underscores the importance of structural modification in enhancing biological activities, with some compounds showing good antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).
Anticonvulsant and Analgesic Agents
The development of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine and their evaluation as anticonvulsant agents exemplifies the application of 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide and its analogues in neuropharmacology. These compounds, through a series of chemical reactions and biological assays, have been shown to possess moderate anticonvulsant activity, demonstrating the therapeutic potential of these chemical structures in treating convulsions (Severina et al., 2020).
Anti-inflammatory and Analgesic Properties
Compounds derived from 2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide have also been investigated for their anti-inflammatory and analgesic properties. The synthesis and bioevaluation of novel compounds targeting vascular-disrupting and anti-angiogenic activities offer promising results for cancer treatment. These studies provide a foundation for future research into the anticancer properties of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the potential of such compounds in developing new therapeutic agents for cancer treatment (Gold et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, similar compounds have been found to reduce the activity of AchE, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Pharmacokinetics
Similar compounds have been noted for their lipophilicity, which allows them to diffuse easily into cells .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound targets AchE and reduces its activity, this could lead to changes in nerve pulse transmission, potentially resulting in behavioral changes and movement impairment .
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-30-19-9-8-17(14-20(19)31-2)27-23(29)22-18(11-13-32-22)26-24(27)33-15-21(28)25-12-10-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYGVEXSXOBNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2976719.png)
![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)
![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)

![2-[[7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxopurin-8-yl]amino]-3-phenylpropanoic acid](/img/no-structure.png)
![5-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2976731.png)
![2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2976732.png)

![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)


